4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Lipophilicity LogP Physicochemical properties

Key building block for CCR5 antagonists SCH-351125 and vicriviroc. The symmetrical 4,6-dimethyl scaffold uniquely eliminates atropisomerism—critical to clinical success. 2-CF₃ boosts lipophilicity ~10-fold (LogP 1.81) vs. non-fluorinated analogs. Free 5-COOH enables clean amide coupling without competing SNAr reactivity. Ideal for parallel synthesis and DEL libraries. ≥95% purity with full QC.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.151
CAS No. 544704-08-7
Cat. No. B2462278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
CAS544704-08-7
Molecular FormulaC8H7F3N2O2
Molecular Weight220.151
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C(F)(F)F)C)C(=O)O
InChIInChI=1S/C8H7F3N2O2/c1-3-5(6(14)15)4(2)13-7(12-3)8(9,10)11/h1-2H3,(H,14,15)
InChIKeyVYPLQBIHGYKXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 544704-08-7): Supplier-Evaluated Physicochemical and Pharmacological Baseline


4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 544704-08-7) is a trifluoromethyl-substituted pyrimidine-5-carboxylic acid building block with molecular formula C₈H₇F₃N₂O₂ and molecular weight 220.15 g/mol [1]. It belongs to the class of fluorinated heterocyclic intermediates widely employed in medicinal chemistry and agrochemical research . Key calculated physicochemical properties include a LogP of 1.81, polar surface area (PSA) of 63.08 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available from multiple vendors in purities ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC . Its primary documented application is as a key intermediate in the synthesis of potent CCR5 antagonists that reached clinical development, including SCH-351125 (SCH-C) and SCH-417690 (SCH-D, vicriviroc) [2][3].

Why Generic Substitution of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid with Non-Fluorinated or Non-Methylated Pyrimidine Analogs Is Not Advisable


The simultaneous presence of the electron-withdrawing 2-trifluoromethyl group and the symmetrical 4,6-dimethyl substitution pattern on the pyrimidine-5-carboxylic acid scaffold creates a unique confluence of physicochemical and structural properties that cannot be replicated by any single close analog [1][2]. Removing the 2-CF₃ group (as in 4,6-dimethylpyrimidine-5-carboxylic acid, CAS 157335-93-8) reduces calculated LogP by approximately 1.0 log unit—roughly a 10-fold drop in lipophilicity—fundamentally altering membrane permeability and protein-binding characteristics [3][4]. Removing the 4,6-dimethyl groups (as in 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, CAS 306960-77-0) eliminates the symmetrical scaffold geometry shown to reduce atropisomerism in derived carboxamide drug candidates, a feature that was critical to the clinical advancement of the CCR5 antagonist series [5][6]. Replacing the 4-methyl with a 4-chloro substituent introduces a reactive handle for nucleophilic aromatic substitution, changing both the synthetic trajectory and the physicochemical profile [7]. Each modification produces a compound with materially different properties that cannot serve as a drop-in replacement in established synthetic routes or SAR campaigns.

Quantitative Differentiation Evidence for 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Versus Closest Analogs


Lipophilicity (LogP) Differentiation: ~10-Fold Increase Over the Non-Fluorinated 4,6-Dimethylpyrimidine-5-carboxylic Acid Analog

The target compound exhibits a calculated LogP of 1.81 [1], compared to a calculated LogP of 0.79–0.80 for the non-fluorinated direct analog 4,6-dimethylpyrimidine-5-carboxylic acid (CAS 157335-93-8) [2][3]. This represents a difference of approximately 1.0 log unit, corresponding to a roughly 10-fold higher octanol-water partition coefficient and thus substantially increased lipophilicity conferred by the 2-trifluoromethyl substituent. The polar surface area (PSA) remains identical at 63.08 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity [1][4].

Lipophilicity LogP Physicochemical properties Membrane permeability Drug-likeness

CCR5 versus M2 Muscarinic Receptor Selectivity: Distinct Pharmacological Trajectory of 2-CF₃-Substituted versus Non-Fluorinated Pyrimidine-5-carboxamide Derivatives

The carboxamide derivative of the target compound (BDBM50123444 / CHEMBL337820) and the corresponding derivative of the non-fluorinated analog (BDBM50123435 / CHEMBL311795) were both evaluated in the same assay platform at Schering-Plough Research Institute. The 2-CF₃-substituted derivative displayed a CCR5 Ki of 10 nM and an M2 muscarinic receptor Ki of 613 nM, yielding a CCR5/M2 selectivity ratio of approximately 61-fold [1]. The non-fluorinated analog displayed a CCR5 Ki of 2.8 nM and an M2 Ki of 456 nM, yielding a selectivity ratio of approximately 163-fold [2]. While the non-fluorinated analog is more potent and selective at the isolated receptor level, the 2-CF₃ substitution produces a therapeutically relevant, distinct selectivity window that may translate to a differentiated in vivo off-target signature—potentially preferred in programs where complete M2 sparing is not the primary driver and alternative pharmacological attributes (e.g., metabolic stability, tissue distribution) are prioritized [3].

CCR5 antagonist HIV entry inhibitor M2 muscarinic receptor Selectivity Chemokine receptor

Atropisomer Reduction via Symmetrical 4,6-Dimethylpyrimidine Scaffold: A Structural Feature Critical to Clinical Candidate Advancement

In the development of the CCR5 antagonist clinical candidate SCH 351125 (SCH-C), the unsymmetrical nicotinamide N-oxide moiety in the lead compound was replaced with a symmetrical 4,6-dimethylpyrimidine-5-carboxamide group, reducing the number of atropisomers (rotamers) that complicated development [1][2]. This structural modification, which led to the discovery of SCH-D (SCH 417690, vicriviroc), improved the potency of inhibiting HIV-1 entry, slightly diminished affinity for muscarinic receptors, and yielded very good oral absorption [1]. The target compound, 4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, retains the critical symmetrical 4,6-dimethyl substitution pattern while adding the 2-CF₃ group for further modulation of electronic and lipophilic properties. In the piperidino-piperazine series, the 4,6-dimethylpyrimidine-5-carboxamide scaffold was specifically employed to generate potent, orally bioavailable CCR5 antagonists [2].

Rotamer Atropisomerism Symmetrical scaffold CCR5 antagonist Drug design

Synthetic Utility Differentiation: Carboxylic Acid at Position 5 Enables Direct Amidation Without Protecting-Group Manipulation Required for Chloro- or Amino-Substituted Analogs

The target compound bears a free carboxylic acid at the 5-position of the pyrimidine ring, enabling direct amide bond formation with amines via standard coupling reagents (e.g., HATU, EDC/HOBt) without requiring prior hydrolysis of an ester precursor . This contrasts with the methyl ester prodrug form (CAS 1014702-92-1), which requires an additional saponification step using KOH/EtOH/H₂O before the acid can be coupled . The 4-chloro analog (CAS 1076197-55-1) introduces a competing reactive site at position 4 that is susceptible to nucleophilic aromatic substitution (SNAr), necessitating chemoselective protection strategies during amidation at the 5-carboxylic acid [1]. The target compound's 4,6-dimethyl substitution eliminates this competing reactivity, making it a more straightforward building block for library synthesis and scale-up. Synthesis from the methyl ester intermediate proceeds in two steps from commercially available precursors with the final hydrolysis using 3 equivalents of KOH in EtOH/H₂O at room temperature .

Amidation Building block Synthetic efficiency Medicinal chemistry Parallel synthesis

Optimal Research and Industrial Application Scenarios for 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 544704-08-7)


Medicinal Chemistry: CCR5 Antagonist Lead Optimization Requiring Balanced Lipophilicity and Defined M2 Selectivity

Programs developing CCR5 antagonists for HIV-1 entry inhibition, inflammatory disease, or oncology can utilize this building block to generate carboxamide derivatives with a CCR5 Ki of approximately 10 nM and a CCR5/M2 selectivity ratio of ~61-fold, as demonstrated in the Schering-Plough CCR5 antagonist series [1][2]. The LogP of 1.81 provides a balanced lipophilicity profile suitable for oral bioavailability optimization without excessive LogP-driven promiscuity [3]. The symmetrical 4,6-dimethyl scaffold eliminates atropisomer complications that complicated earlier unsymmetrical leads, directly enabling the clinical advancement of SCH-351125 and SCH-417690 [1][4].

Parallel Synthesis and DNA-Encoded Library (DEL) Chemistry: Direct Amidation Without Chemoselectivity Conflicts

The free carboxylic acid at position 5 permits direct, high-yielding amide coupling with diverse amine building blocks using standard reagents, without the competing SNAr reactivity present in 4-chloro-substituted analogs [5]. This makes the compound suitable for automated parallel synthesis platforms and DNA-encoded library construction, where chemoselectivity and step count directly impact library quality and throughput. The compound is commercially available at 95–98% purity with QC documentation (NMR, HPLC, GC), meeting the specifications required for library production .

Agrochemical Intermediate: Trifluoromethylpyrimidine Scaffolds for Herbicide and Fungicide Discovery

Trifluoromethyl-substituted pyrimidine carboxylic acids are established building blocks in the synthesis of herbicidal and fungicidal active ingredients, where the CF₃ group confers enhanced metabolic stability and environmental persistence [6]. The 4,6-dimethyl substitution pattern on the target compound provides steric shielding of the pyrimidine ring, potentially modulating target-site binding and metabolic degradation rates relative to unsubstituted or mono-substituted analogs. The compound's classification as a fluorinated heterocyclic building block (含氟砌块) aligns with the growing demand for fluorine-containing intermediates in agrochemical research .

Fragment-Based Drug Discovery (FBDD): A Fluorinated Fragment with Favorable Physicochemical Properties for ¹⁹F NMR Screening

With a molecular weight of 220.15 g/mol, one hydrogen bond donor, four hydrogen bond acceptors, and a PSA of 63.08 Ų, the compound falls within favorable fragment-like chemical space [3]. The trifluoromethyl group provides a sensitive ¹⁹F NMR reporter for ligand-observed and protein-observed screening experiments, while the carboxylic acid enables rapid fragment elaboration via amide bond formation. The LogP of 1.81—approximately 10-fold higher than the non-fluorinated analog—places this fragment in a distinct lipophilicity range, expanding the diversity of fluorinated fragment libraries [3][7].

Quote Request

Request a Quote for 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.